molecular formula C7H9BrN2O B13434542 3-Bromo-4-methoxybenzene-1,2-diamine

3-Bromo-4-methoxybenzene-1,2-diamine

Cat. No.: B13434542
M. Wt: 217.06 g/mol
InChI Key: SWVKPTVSEUJITH-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9BrN2O. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and two amine groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxybenzene-1,2-diamine typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxybenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield various brominated derivatives, while reduction can produce different amine compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amine groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methoxybenzene-1,2-diamine is unique due to the presence of both bromine and methoxy groups along with two amine groups.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

3-bromo-4-methoxybenzene-1,2-diamine

InChI

InChI=1S/C7H9BrN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3

InChI Key

SWVKPTVSEUJITH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)N)Br

Origin of Product

United States

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